Cas no 946258-66-8 (2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazole)

2-({4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazole is a heterocyclic compound featuring a pyrimidine core substituted with a thiophene moiety and a trifluoromethyl group, linked to a benzodiazole unit via a sulfanylmethyl bridge. This structure imparts unique electronic and steric properties, making it a promising candidate for applications in medicinal chemistry and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene and benzodiazole components contribute to π-conjugation, potentially useful in optoelectronic applications. Its multifunctional design allows for versatile reactivity, facilitating further derivatization for targeted research or industrial use. The compound's stability and structural complexity make it valuable for exploratory studies in drug discovery and functional materials.
2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazole structure
946258-66-8 structure
Product name:2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazole
CAS No:946258-66-8
MF:C17H11F3N4S2
Molecular Weight:392.421250581741
CID:5429300

2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

    • 2-[[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole
    • 2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazole
    • インチ: 1S/C17H11F3N4S2/c18-17(19,20)14-8-12(13-6-3-7-25-13)23-16(24-14)26-9-15-21-10-4-1-2-5-11(10)22-15/h1-8H,9H2,(H,21,22)
    • InChIKey: WRQKWJLMIHLKOC-UHFFFAOYSA-N
    • SMILES: C1(CSC2=NC(C(F)(F)F)=CC(C3SC=CC=3)=N2)NC2=CC=CC=C2N=1

2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3328-0099-2mg
2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole
946258-66-8 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3328-0099-20mg
2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole
946258-66-8 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3328-0099-10mg
2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole
946258-66-8 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3328-0099-5mg
2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole
946258-66-8 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3328-0099-30mg
2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole
946258-66-8 90%+
30mg
$119.0 2023-04-26
Life Chemicals
F3328-0099-5μmol
2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole
946258-66-8 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3328-0099-1mg
2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole
946258-66-8 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3328-0099-3mg
2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole
946258-66-8 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3328-0099-15mg
2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole
946258-66-8 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3328-0099-4mg
2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole
946258-66-8 90%+
4mg
$66.0 2023-04-26

2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazole 関連文献

2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazoleに関する追加情報

Introduction to 2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazole (CAS No. 946258-66-8)

2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazole, also known by its CAS number 946258-66-8, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of benzodiazoles and features a unique structural framework that includes a thiophene ring, a pyrimidine ring, and a trifluoromethyl group. These structural elements contribute to its potential biological activities and pharmacological properties.

The development and study of 2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazole have been driven by its promising applications in various therapeutic areas. Recent research has highlighted its potential as an inhibitor of specific enzymes and receptors, making it a valuable candidate for the treatment of diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

Structure and Synthesis: The molecular structure of 2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazole is characterized by its intricate arrangement of functional groups. The thiophene ring provides aromatic stability and contributes to the compound's overall hydrophobicity. The pyrimidine ring, with its nitrogen atoms, offers opportunities for hydrogen bonding and interactions with biological targets. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for drug-like properties.

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiophene-pyrimidine scaffold followed by the introduction of the benzodiazole moiety. Advanced synthetic methods such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution have been employed to achieve high yields and purity levels. These synthetic strategies are essential for the efficient production of this compound on both laboratory and industrial scales.

Biological Activity: Extensive studies have been conducted to evaluate the biological activity of 2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazole. One of its notable properties is its ability to inhibit specific kinases, which are key enzymes involved in cell signaling pathways. For instance, it has shown potent inhibitory effects on tyrosine kinases such as EGFR (epidermal growth factor receptor) and c-Met, which are frequently overexpressed in various types of cancer.

In addition to its kinase inhibition properties, this compound has also demonstrated anti-inflammatory effects by modulating the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a central role in inflammation and immune responses. These dual mechanisms make it a promising candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

Pharmacokinetics and Toxicology: The pharmacokinetic profile of 2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazole has been extensively studied to understand its behavior in biological systems. Preclinical studies have shown that it exhibits favorable oral bioavailability and good tissue distribution. Its lipophilic nature allows it to cross cell membranes efficiently, enhancing its therapeutic potential.

Toxicological assessments have indicated that this compound is generally well-tolerated at therapeutic doses. However, like many small molecules with complex structures, it may exhibit some off-target effects or toxicity at higher concentrations. Therefore, ongoing research is focused on optimizing its safety profile through structure-based drug design and formulation strategies.

Clinical Applications: The clinical applications of 2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazole are currently being explored in several phases of clinical trials. Early-stage trials have shown promising results in terms of efficacy and safety profiles. For example, Phase I trials have demonstrated that it can effectively reduce tumor size in patients with advanced solid tumors without causing severe side effects.

In parallel with clinical trials, researchers are investigating combination therapies involving this compound with other standard treatments such as chemotherapy and immunotherapy. These combination approaches aim to enhance therapeutic outcomes by targeting multiple pathways involved in disease progression.

Future Perspectives: The future prospects for 2-{[4-(thiophen‐2‐yl)‐6‐(trifluoromethyl)pyrimidin‐2‐yl]sulfanylmethyl}‐1H‐benzo[d]imidazole are promising. Ongoing research is focused on further optimizing its chemical structure to improve potency, selectivity, and pharmacokinetic properties. Additionally, efforts are being made to identify new biological targets that can be modulated by this compound or similar derivatives.

In conclusion, 2-{[4-(thiophen‐2‐yl)‐6‐(trifluoromethyl)pyrimidin‐2‐yl]sulfanylmethyl}‐1H‐benzo[d]imidazole (CAS No. 946258-66-8) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and diverse biological activities make it a valuable candidate for the development of novel therapeutics targeting various diseases. Continued research and clinical evaluation will likely uncover additional applications and refine its use in medical practice.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD